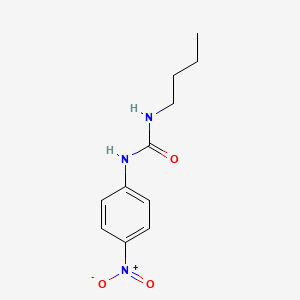

1-Butyl-3-(4-nitrophenyl)urea

Description

The Pervasive Role of Urea (B33335) Functionalities in Chemical Sciences

The urea functional group, characterized by a carbonyl group flanked by two amino groups, is a versatile building block in organic chemistry. nih.govwikipedia.org Its ability to act as both a hydrogen bond donor and acceptor imparts specific physicochemical properties to molecules, influencing their solubility, permeability, and interactions with biological targets. nih.gov This dual nature is a key reason for the widespread presence of urea derivatives in numerous bioactive compounds and clinically approved drugs. nih.gov Beyond medicinal chemistry, urea and its derivatives are integral to various industries, serving as high-nitrogen fertilizers in agriculture, and as raw materials for the production of resins, dyes, and plastics. nih.govthechemco.com The synthesis of urea by Friedrich Wöhler in 1828 is often cited as a landmark event that marked the beginning of modern organic chemistry. nih.govscitepress.org

Structural Features and Electronic Nature of Nitrophenyl-Substituted Urea Derivatives

The incorporation of a nitrophenyl group into a urea derivative, as seen in 1-Butyl-3-(4-nitrophenyl)urea, introduces distinct structural and electronic characteristics. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. This can affect its reactivity, binding affinity to molecular targets, and even its spectroscopic signature. ontosight.ai

Historical Development and Emerging Trends in N-Substituted Urea Research

The journey of N-substituted urea research began with the foundational synthesis of urea itself. nih.govscitepress.org Initially, the synthesis of urea derivatives often involved hazardous reagents like phosgene (B1210022). nih.gov Over time, synthetic methodologies have evolved to become safer and more efficient, with a focus on developing novel procedures that avoid dangerous intermediates. nih.gov

A significant trend in contemporary research is the exploration of unsymmetrical urea derivatives, where the two nitrogen atoms are attached to different substituents. nih.gov This allows for fine-tuning of the molecule's properties for specific applications. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times compared to traditional methods. nih.gov Furthermore, there is a growing interest in the application of N-substituted ureas as inhibitors for various enzymes, highlighting their potential in drug discovery. nih.gov

Rationale for In-depth Academic Exploration of this compound

The specific structure of this compound, combining a flexible butyl group with an electronically distinct nitrophenyl moiety, makes it a subject of academic interest. The interplay between the aliphatic chain and the aromatic ring system influences its solubility, lipophilicity, and potential interactions with biological systems. The presence of the nitro group, a known pharmacophore in some contexts, provides a focal point for studying structure-activity relationships.

In-depth academic exploration of this compound is warranted to fully characterize its chemical and physical properties. This includes detailed analysis of its crystal structure, spectroscopic data, and reactivity. Such fundamental knowledge is crucial for understanding how its specific structural features translate into its behavior and for identifying its potential applications in areas such as medicinal chemistry, materials science, or as a tool compound in chemical biology research. The study of this compound can contribute valuable data to the broader understanding of nitrophenyl-substituted ureas and guide the design of new molecules with tailored properties.

Compound Information

| Compound Name |

|---|

| This compound |

| 4-nitroaniline (B120555) |

| phosgene |

| 1,3-Bis(4-nitrophenyl)urea (B30264) |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(4-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-3-8-12-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,2-3,8H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSJJRJPBJYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Butyl 3 4 Nitrophenyl Urea and Its Derivatives

Established Synthetic Pathways to 1-Butyl-3-(4-nitrophenyl)urea

The synthesis of this compound can be achieved through several established chemical routes. These methods range from traditional reactions to more modern, environmentally conscious strategies.

The most common and direct method for synthesizing N,N'-disubstituted ureas, such as this compound, is through the condensation reaction between an isocyanate and an amine. rsc.org In this specific case, the reaction would involve either 4-nitrophenyl isocyanate and butylamine (B146782), or butyl isocyanate and 4-nitroaniline (B120555). This reaction is typically efficient and proceeds under mild conditions. sci-hub.se

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group, forming a urea (B33335) linkage. nih.gov The reaction is often carried out in an inert solvent.

A variation of this approach involves the in-situ generation of the isocyanate. For example, 4-nitroaniline can be treated with a phosgene (B1210022) equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), to form 4-nitrophenyl isocyanate, which then reacts with butylamine without being isolated. nih.gov

Table 1: Examples of Isocyanate-Amine Condensation for Urea Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-nitroaniline | 3-fluoroaniline (via isocyanate intermediate) | 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea | nih.gov |

| Amine | Isocyanate | N,N'-disubstituted urea | rsc.org |

| 3-aminoacetophenone | sec-butyl isocyanate (generated in situ) | 1-(3-Acetylphenyl)-3-(sec-butyl)urea | scholaris.ca |

Growing environmental and safety concerns associated with the use of highly toxic phosgene and its derivatives have driven the development of phosgene-free synthetic routes for ureas. rsc.orgresearchgate.net These methods aim to replace hazardous reagents with safer alternatives.

One such strategy involves the use of carbamates as intermediates. For instance, reacting an amine with a chloroformate, like 4-nitrophenyl chloroformate, can produce a carbamate (B1207046). This carbamate can then be reacted with another amine to yield the desired urea. bioorganic-chemistry.com Another approach utilizes potassium isocyanate in water, providing a simple and mild method for the synthesis of N-substituted ureas. rsc.org

The use of carbon dioxide (CO2) as a C1 building block is a particularly attractive green alternative. researchgate.net Direct synthesis of urea from carbon dioxide and amines can be achieved, although it often requires catalytic activation. ureaknowhow.comspringernature.com For example, a metal-free synthesis of unsymmetrical ureas from an amine and atmospheric CO2 has been developed, where the carbamic acid intermediate is dehydrated to form an isocyanate in situ. scholaris.ca

Table 2: Phosgene-Free Reagents for Urea Synthesis

| Reagent | Description | Reference |

| Triphosgene | A safer, solid substitute for phosgene. | rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | A reagent used for synthesizing ureas and carbamates. | rsc.org |

| Di-tert-butyl dicarbonate | A phosgene substitute used in urea synthesis. | rsc.org |

| Bis(4-nitrophenyl)carbonate | A phosgene substitute used in urea synthesis. | rsc.org |

Direct carbonylation of amines using carbon monoxide (CO) in the presence of a catalyst offers another pathway to ureas. nih.govacs.orgresearchgate.net Palladium-catalyzed oxidative carbonylation of amines has been shown to be an efficient method for synthesizing symmetrically and unsymmetrically substituted ureas. nih.govacs.orgresearchgate.net This process typically involves reacting an amine or a mixture of amines with CO and an oxidant, catalyzed by a palladium complex.

Another advanced method is the microwave-assisted Staudinger–aza-Wittig reaction. This one-pot, two-step process can be used to synthesize N,N'-disubstituted ureas from alkyl halides and amines under carbon dioxide pressure. beilstein-journals.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies on the this compound Scaffold

To explore the structure-activity relationships (SAR) of this compound, various derivatives can be synthesized by modifying different parts of the molecule.

Direct N-alkylation of ureas has historically been challenging, often leading to O-alkylation instead. justia.com However, methods using phase transfer catalysts in the presence of a base have been developed to achieve N-alkylation of ureas with alkylating agents like alkyl halides or sulfates. justia.comgoogle.comresearchgate.net This allows for the introduction of various alkyl groups at the nitrogen atoms of the urea moiety.

N-arylation can be more complex. While direct N-arylation methods for ureas are less common, the synthesis can be approached by starting with an N-arylated amine in the initial urea synthesis.

The 4-nitrophenyl group of this compound provides a scaffold for further functionalization. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, reactions like further nitration would likely occur at the meta position relative to the nitro group.

Halogenation of the phenyl ring can introduce substituents that can modulate the electronic and steric properties of the molecule. nih.gov The position of halogenation would be influenced by the directing effects of the existing substituents.

Alternatively, the nitro group itself can be chemically transformed. For example, reduction of the nitro group to an amino group would yield 1-(4-aminophenyl)-3-butylurea. This amino group can then serve as a handle for a wide range of subsequent derivatization reactions, such as acylation, alkylation, or conversion to other functional groups, significantly expanding the chemical space for SAR studies. nih.gov

Diversification of the Butyl Side Chain

The synthesis of this compound and its analogs is most commonly achieved through the reaction of an appropriate amine with an isocyanate. This method offers a straightforward and high-yielding pathway to a diverse range of urea derivatives. The diversification of the butyl side chain in the target compound is readily accomplished by substituting butylamine with other primary or secondary amines in the reaction with 4-nitrophenyl isocyanate. This modular approach allows for the systematic modification of the alkyl or aryl substituent (R) on one of the urea nitrogen atoms, enabling the exploration of structure-activity relationships for various applications.

The general reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of 4-nitrophenyl isocyanate. The reaction is typically rapid and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and generally requires no catalyst. commonorganicchemistry.com This methodology is not only limited to simple alkylamines but is also effective for a wide range of substrates, including sterically hindered amines, anilines, and more complex structures. rsc.org

The following table illustrates the synthesis of various N-substituted-N'-(4-nitrophenyl)urea derivatives, demonstrating the diversification achievable by varying the amine reactant.

| Amine Reactant | Structure of Amine | Resulting Urea Product |

|---|---|---|

| Cyclohexylamine | C₆H₁₁NH₂ | 1-Cyclohexyl-3-(4-nitrophenyl)urea |

| Aniline | C₆H₅NH₂ | 1-Phenyl-3-(4-nitrophenyl)urea |

| Piperidine | C₅H₁₀NH | 1-(4-Nitrophenyl)-3,3-pentamethylenerea (from 1,1-disubstituted urea) |

| Benzylamine | C₆H₅CH₂NH₂ | 1-Benzyl-3-(4-nitrophenyl)urea |

| tert-Butylamine | (CH₃)₃CNH₂ | 1-tert-Butyl-3-(4-nitrophenyl)urea |

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of urea bond formation and the influence of catalysts is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. The formation of the urea linkage, a cornerstone of both industrial and medicinal chemistry, can proceed through several pathways, with the most direct route for this compound involving the reaction of an amine with an isocyanate.

Detailed Reaction Mechanisms of Urea Bond Formation

The predominant mechanism for the synthesis of N,N'-disubstituted ureas, such as this compound, from an amine and an isocyanate is a nucleophilic addition reaction. The process is generally considered to be a concerted, single-step process, although it can be depicted in a stepwise fashion for clarity.

The mechanism initiates with the lone pair of electrons on the nitrogen atom of the amine (e.g., butylamine) acting as a nucleophile. This nucleophile attacks the highly electrophilic carbonyl carbon of the isocyanate group (in 4-nitrophenyl isocyanate). The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, as well as the nitro group on the phenyl ring, enhances the electrophilicity of this carbon.

Alternative phosgene-free methods for urea synthesis exist, such as the Curtius, Hofmann, or Lossen rearrangements, which generate an isocyanate intermediate in situ that then reacts with an amine. rsc.orgnih.gov Another approach is the transamidation of urea or its derivatives with an amine, though this often requires catalysts or higher temperatures. rsc.orgnih.gov

Advanced Structural Characterization and Solid State Chemical Investigations of 1 Butyl 3 4 Nitrophenyl Urea

X-ray Crystallographic Analysis and Crystal Engineering Principles

Determination of Crystal System and Space Group

While the specific crystal system and space group for 1-Butyl-3-(4-nitrophenyl)urea are not publicly available, analysis of closely related compounds offers valuable insights. For instance, the crystal structure of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea has been determined to be monoclinic with a P2_1/c space group. Another related compound, N-(3-Nitrophenyl)-N′-pivaloylthiourea, crystallizes in the orthorhombic space group Pna2_1. It is plausible that this compound would adopt a common crystal system for organic compounds, such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal lattice, which are influenced by the molecular packing.

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Detailed intramolecular geometric parameters for this compound are not available. However, data from analogous structures, such as N-(3-Nitrophenyl)-N′-pivaloylthiourea, can provide expected values for bond lengths and angles within the urea (B33335) and nitrophenyl moieties.

Table 1: Representative Intramolecular Geometric Parameters from a Related Thiourea Compound

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | S1—C6 | 1.668(2) | Bond Angles | C6—N2—C7 | 123.23(18) |

| O1—C5 | 1.222(3) | O1—C5—N1 | 121.3(2) | ||

| N1—C5 | 1.377(3) | C5—N1—C6 | 127.3(2) | ||

| N1—C6 | 1.386(3) | N2—C6—N1 | 117.5(2) | ||

| N2—C6 | 1.327(3) | N1—C6—S1 | 119.22(17) | ||

| N2—C7 | 1.435(3) | N2—C6—S1 | 123.2(2) | ||

| N3—O2 | 1.216(3) | C9—C8—C7 | 119.1(2) | ||

| N3—O3 | 1.217(3) | C12—C7—C8 | 120.9(2) | ||

| N3—C11 | 1.472(3) | C12—C7—N2 | 119.5(2) |

Data from N-(3-Nitrophenyl)-N′-pivaloylthiourea and serves as an estimation for the urea and nitrophenyl core of this compound.

The dihedral angle between the phenyl ring and the urea plane is a critical parameter influencing the molecular conformation. In the broader family of N-Aryl-N′-4-nitrophenyl ureas, this angle is known to vary significantly depending on the intermolecular interactions.

Conformational Analysis and Molecular Rigidity in the Solid State

The conformation of N-Aryl-N′-4-nitrophenyl ureas in the solid state is largely dictated by the nature of the hydrogen bonding network. A comprehensive study of 21 different N-X-phenyl-N′-p-nitrophenyl ureas revealed two primary conformational families:

Urea Tape Motif: In this arrangement, the molecules form a classic "urea tape" structure through N-H···O=C hydrogen bonds. In these cases, the phenyl rings are typically twisted out of the plane of the urea group.

Non-Urea Tape Motif: In this alternative, the N-H donors of the urea group form hydrogen bonds with the nitro group (NO2) or solvent molecules. This often results in a more coplanar arrangement of the phenyl rings with the urea moiety.

The specific conformation adopted by this compound would depend on the energetic favorability of forming a urea tape versus interacting with the nitro group. The butyl group, being a flexible alkyl chain, could also influence the crystal packing and, consequently, the preferred conformation.

Intermolecular Interactions and Supramolecular Architecture

The supramolecular structure of crystalline organic compounds is a result of various intermolecular forces that guide the self-assembly of molecules.

Comprehensive Analysis of Hydrogen Bonding Networks (N-H…O, C-H…O)

Hydrogen bonding is the most significant intermolecular interaction governing the crystal structure of ureas. In the case of this compound, several types of hydrogen bonds are anticipated:

N-H···O Hydrogen Bonds: These are the strongest and most directional interactions. As discussed, they can lead to the formation of a robust "urea tape" synthon, where the N-H groups of one molecule donate to the carbonyl oxygen of a neighboring molecule. Alternatively, the N-H groups can interact with the oxygen atoms of the nitro group.

The interplay between these different hydrogen bonds dictates the formation of one-, two-, or three-dimensional networks in the solid state.

Examination of π-π Stacking Interactions and Other Weak Forces in Crystal Packing

In addition to hydrogen bonding, weaker interactions also contribute to the crystal packing of aromatic ureas.

π-π Stacking Interactions: The presence of the nitrophenyl ring in this compound suggests the possibility of π-π stacking interactions between adjacent aromatic rings. These interactions, which arise from the electrostatic attraction between the electron-rich π systems, are common in the crystal structures of aromatic compounds. For example, weak π–π stacking interactions have been observed in the crystal structure of 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea |

| N-(3-Nitrophenyl)-N′-pivaloylthiourea |

Principles of Self-Assembly Leading to Supramolecular Frameworks

The self-assembly of this compound in the solid state is governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing a primary role in the formation of robust supramolecular frameworks. The urea moiety is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality facilitates the formation of predictable and stable hydrogen-bonded patterns, known as synthons, which guide the assembly of molecules into higher-order structures. researchgate.net

In many diaryl urea crystal structures, the most common motif is the one-dimensional "urea tape" or α-network. researchgate.net This structure is formed by a pair of self-complementary N-H···O=C hydrogen bonds between two urea molecules, creating a characteristic R²₂(8) graph set notation. These tapes can then further assemble through weaker interactions to build up a three-dimensional crystal lattice.

However, in the case of N-aryl-N′-4-nitrophenyl ureas, a competition arises between the strong urea tape synthon and other potential hydrogen bond acceptors present in the molecule, particularly the oxygen atoms of the nitro group. researchgate.net The presence of the electron-withdrawing nitro group can influence the dominant hydrogen bonding pattern. Studies on a range of N-X-phenyl-N′-p-nitrophenyl urea compounds have revealed two primary families of structures based on their hydrogen bond patterns:

Urea Tape Structures: These structures form the classic α-network assembled via N−H···O hydrogen bonds. This typically occurs when the molecule adopts a twisted conformation, where the phenyl rings are out of the plane of the urea group. researchgate.net

Non-Urea Tape Structures: In this category, the N–H donors form hydrogen bonds with the nitro groups or solvent molecules instead of the urea carbonyl. In these arrangements, the urea C=O group is less likely to accept strong hydrogen bonds. This pattern is often associated with a more planar molecular conformation. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Motif/Synthon |

| Primary Hydrogen Bond | Urea N-H | Urea C=O | α-network (Urea Tape), R²₂(8) graph set |

| Competing Hydrogen Bond | Urea N-H | Nitro O | Urea-Nitro Synthon |

| Weak Hydrogen Bond | Aryl C-H | Urea C=O | C-H···O interactions |

| Weak Hydrogen Bond | Aryl C-H | Nitro O | C-H···O interactions |

Polymorphism and Co-crystallization Phenomena

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. These different crystalline arrangements, known as polymorphs, can lead to significant variations in the physicochemical properties of a compound, including its melting point, solubility, stability, and mechanical behavior. While specific studies on the polymorphic forms of this compound are not extensively documented in the reviewed literature, the phenomenon is well-known in related nitrophenyl urea compounds.

For instance, 1,3-bis(m-nitrophenyl)urea has been shown to exist in at least two polymorphic forms, designated α and β. rsc.org These forms exhibit distinct properties, including different colors and non-linear optical activity, which arise from their different crystal packing. The α-form is centrosymmetric, while the β-form crystallizes in a non-centrosymmetric space group. rsc.org The key difference between these polymorphs lies in their molecular conformation and hydrogen-bonding interactions. Such variations highlight how subtle changes in the arrangement of molecules within the crystal lattice can produce distinct solid-state forms. rsc.org

The identification and characterization of potential polymorphs are critical for understanding and controlling the properties of a chemical substance. Several analytical techniques are employed for this purpose:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for that specific structure. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Polymorphs will typically exhibit different melting points and may show solid-solid phase transitions at specific temperatures. nishkaresearch.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate polymorphs by detecting differences in the vibrational modes of the molecules, which are sensitive to the local crystalline environment and intermolecular interactions, such as hydrogen bonding. nishkaresearch.com

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides definitive structural information, including bond lengths, bond angles, molecular conformation, and the precise details of the crystal packing and hydrogen-bonding network. rsc.org

Screening for polymorphism typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate) to encourage the formation of different crystalline phases.

| Analytical Technique | Information Provided | Application in Polymorph Characterization |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystal form | Identification and quantification of different polymorphs in a sample. nih.gov |

| Differential Scanning Calorimetry (DSC) | Melting points, enthalpies of fusion, phase transitions | Differentiating polymorphs based on their thermal behavior. nishkaresearch.com |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups | Detecting differences in hydrogen bonding and molecular conformation. nishkaresearch.com |

| Single-Crystal X-ray Diffraction | Precise 3D molecular and crystal structure | Unambiguous determination of the crystal structure of a specific polymorph. rsc.org |

Design and Analysis of Co-crystals Involving this compound

Co-crystallization is a crystal engineering technique used to design new solid forms by combining a target molecule with a selected "co-former" in a specific stoichiometric ratio within a single crystal lattice. nih.gov This approach can modify the physicochemical properties of the target compound without altering its chemical structure. For this compound, co-crystallization offers a pathway to new materials with potentially different solid-state characteristics.

The design of co-crystals relies on the principles of supramolecular chemistry, particularly the use of robust and predictable intermolecular interactions to bring different molecular components together. The urea functional group is an excellent candidate for forming co-crystals due to its strong hydrogen-bonding capabilities. nih.gov A common strategy in co-crystal design is the use of supramolecular synthons, which are reliable patterns of intermolecular interactions. For a urea-containing molecule, potential synthons include:

Amide-Acid Heterosynthon: If a co-former containing a carboxylic acid group is chosen, a strong and highly predictable hydrogen bond can form between the urea's amide and the carboxylic acid. nih.gov

Amide-Amide Homosynthon: The urea group can form hydrogen bonds with amide groups present in a co-former molecule. nih.gov

Other Hydrogen Bonds: The urea N-H and C=O groups can also form hydrogen bonds with other functional groups like hydroxyls or pyridyl nitrogens on a potential co-former.

The selection of a co-former is a critical step in co-crystal design. Co-formers are chosen based on their ability to form complementary hydrogen bonds with the target molecule. For this compound, suitable co-formers could include pharmaceutically acceptable compounds containing carboxylic acid, amide, or hydroxyl groups.

Once a co-crystal is synthesized, typically through methods like slow evaporation, reaction crystallization, or solid-state grinding, it must be thoroughly characterized to confirm its formation and determine its structure. nih.gov The primary techniques for analysis are similar to those used for polymorphs:

Powder X-ray Diffraction (PXRD): The PXRD pattern of a true co-crystal will be unique and different from the patterns of the individual starting components or a simple physical mixture. nih.gov

Differential Scanning Calorimetry (DSC): A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components. nih.gov

Spectroscopic Methods (FTIR, Raman): Changes in the vibrational spectra, particularly shifts in the N-H and C=O stretching frequencies of the urea group, can provide strong evidence of the new hydrogen-bonding environment in the co-crystal lattice.

Single-Crystal X-ray Diffraction: This remains the definitive method for proving the formation of a co-crystal and revealing the precise intermolecular interactions between the target molecule and the co-former. nih.gov

While no specific co-crystals of this compound have been detailed in the searched literature, the principles of co-crystal design and the established ability of urea to act as a versatile co-crystal former suggest a strong potential for the creation of novel multi-component crystalline forms of this compound. nih.govnih.gov

Supramolecular Chemistry and Molecular Recognition Properties of 1 Butyl 3 4 Nitrophenyl Urea

1-Butyl-3-(4-nitrophenyl)urea as a Hydrogen Bond Donor in Receptor Design

The urea (B33335) moiety is a cornerstone in the design of synthetic anion receptors due to its unique structural and electronic properties. It features two N-H groups that are geometrically constrained in a way that allows them to act as a "chelating" hydrogen bond donor. These N-H bonds are polarized due to the adjacent electron-withdrawing carbonyl group, making the hydrogen atoms sufficiently acidic to form strong and directional hydrogen bonds with anionic guest species. acs.org

In the specific case of this compound, this inherent hydrogen-bonding capability is significantly amplified. The presence of the nitro (-NO₂) group at the para-position of the phenyl ring acts as a powerful electron-withdrawing group. Through resonance and inductive effects, the nitro group pulls electron density away from the urea functionality. This withdrawal of electron density further polarizes the N-H bonds, increasing the acidity of the urea protons and making them exceptionally potent hydrogen bond donors. nih.gov This enhanced acidity strengthens the receptor's ability to interact with and stabilize negatively charged species, forming stable host-guest complexes. nih.gov

Anion Binding and Selective Recognition

The structural features of this compound make it an effective receptor for a variety of anions. The binding process is primarily driven by the formation of hydrogen bonds between the urea N-H protons and the anion. The selectivity of the receptor for different anions is dictated by a combination of factors, including the anion's basicity, size, geometry, and charge density.

Receptors based on the nitrophenyl urea scaffold exhibit distinct selectivity for halide anions. The binding affinity generally follows the trend of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.gov The fluoride (B91410) ion, being the smallest and most basic of the halides, typically forms the strongest hydrogen bonds, resulting in the highest association constant. nih.gov

The interaction with fluoride can be so strong that, in addition to hydrogen bonding, a proton transfer from the urea N-H to the anion can occur, resulting in the deprotonation of the receptor. rsc.orgrsc.org This is particularly common in aprotic solvents where the anion is not stabilized by solvent molecules. The binding affinity for chloride is markedly weaker, while the interactions with bromide and iodide are weaker still, often being difficult to quantify in competitive solvents like DMSO. ulb.ac.be

Table 1: Representative Anion Binding Constants for Nitrophenyl Urea Type Receptors with Halides Data presented are for illustrative purposes, derived from studies on closely related simple nitrophenyl urea receptors in various organic solvents.

| Anion | Binding Constant (Kₐ, M⁻¹) | Solvent | Notes |

| F⁻ | > 10⁴ | Acetonitrile | Strong binding; often involves deprotonation. rsc.org |

| Cl⁻ | ~10² - 10³ | Acetonitrile/DMSO | Moderate binding through hydrogen bonds. rsc.orgulb.ac.be |

| Br⁻ | < 10² | DMSO | Weak binding. ulb.ac.be |

This compound and related receptors are particularly adept at recognizing oxoanions, where the geometry of the urea's hydrogen bond donors complements the arrangement of oxygen atoms on the guest. The binding strength for oxoanions is strongly correlated with their proton affinity (basicity) and their ability to form multiple hydrogen bonds. acs.org

Highly basic anions like acetate (B1210297) (CH₃COO⁻) are bound very strongly, often leading to deprotonation of the urea receptor, similar to the interaction with fluoride. acs.orgresearchgate.net Dihydrogen phosphate (B84403) (H₂PO₄⁻), with its tetrahedral geometry and ability to accept multiple hydrogen bonds, also binds with high affinity. ulb.ac.benih.gov The receptor shows significant selectivity for these anions over less basic ones such as nitrate (B79036) (NO₃⁻) or hydrogen sulfate (B86663) (HSO₄⁻). acs.orgnih.gov In some cases, the deprotonation of the receptor by fluoride can lead to the fixation of atmospheric CO₂ to form a stable bicarbonate (HCO₃⁻) complex. rsc.org

Table 2: Representative Anion Binding Constants for Nitrophenyl Urea Type Receptors with Oxoanions Data presented are for illustrative purposes, derived from studies on closely related simple nitrophenyl urea receptors in various organic solvents.

| Anion | Binding Constant (Kₐ, M⁻¹) | Solvent | Notes |

| CH₃COO⁻ | > 10⁴ | Acetonitrile/DMSO | Very strong binding; often involves deprotonation. rsc.orgulb.ac.be |

| H₂PO₄⁻ | ~10³ - 10⁴ | DMSO | Strong binding due to geometric complementarity. ulb.ac.benih.gov |

| HSO₄⁻ | ~10³ | DMSO | Moderate binding. nih.gov |

| NO₃⁻ | < 10² | DMSO | Weak binding. ulb.ac.be |

| HCO₃⁻ | > 10⁴ | - | Can be formed via CO₂ fixation after F⁻ induced deprotonation. rsc.org |

For simple, asymmetric receptors like this compound, the complexation with anions overwhelmingly proceeds with a 1:1 host-to-guest stoichiometry. ulb.ac.be This has been confirmed through various techniques, including ¹H NMR and UV-Vis titration experiments, where the experimental data fit well to a 1:1 binding model. ulb.ac.benih.gov In these titrations, the gradual addition of an anion to a solution of the receptor leads to progressive changes in the chemical shifts of the N-H protons or in the absorbance spectrum, which saturate when one equivalent of the guest has been added. nih.gov

The thermodynamics of anion complexation are driven by favorable enthalpic contributions arising from the formation of strong hydrogen bonds. Isothermal Titration Calorimetry (ITC) studies on similar bis-urea systems have shown that the binding process is typically exothermic (negative ΔH°). acs.org The entropic contribution (ΔS°) can be either favorable or unfavorable, depending on the degree of solvent reorganization and the loss of conformational freedom in the receptor and anion upon complex formation. For instance, the binding of geometrically well-defined anions like acetate often has a favorable enthalpy, while the binding of larger, more solvated anions like dihydrogen phosphate may involve more significant (and potentially unfavorable) entropic changes due to desolvation. acs.org

Host-Guest Interactions with Neutral and Cationic Species

While this compound is primarily designed and studied as an anion receptor, its hydrogen bond donor capabilities allow for interactions with certain neutral molecules. The study of these interactions is less common compared to anion binding. However, research has shown that nitrophenyl urea derivatives can bind neutral organophosphonate molecules, such as the chemical warfare agent simulant dimethyl methylphosphonate (B1257008) (DMMP). brighton.ac.uk The binding occurs through hydrogen bonds formed between the urea N-H groups and the phosphoryl oxygen of the neutral guest. brighton.ac.uk

Direct binding interactions between simple urea receptors and cations are not a significant feature of their host-guest chemistry. The urea motif is electron-rich at its carbonyl oxygen but is primarily designed to present its acidic N-H protons for interaction. Therefore, it does not possess a suitable binding site for direct, strong coordination to cations. In studies involving ion pair recognition, heteroditopic receptors are designed where a separate cation-binding unit (like a crown ether) is covalently linked to the urea anion-binding site. mdpi.com In such systems, the urea moiety exclusively binds the anion component of the salt.

Mechanisms of Molecular Sensing and Indicator Properties (e.g., Chromogenic Responses)

A key feature of receptors containing a nitrophenyl group is their ability to act as chromogenic sensors, meaning they signal the binding of a guest molecule through a change in color. nih.govtandfonline.com The 4-nitrophenyl unit in this compound serves as the chromophore, or signaling unit. tandfonline.com The sensing mechanism can operate through two primary pathways.

Hydrogen Bonding-Induced Color Change: Upon the formation of a hydrogen-bonded complex with an anion, the electron density at the urea nitrogen atoms increases. This enhanced electron density is delocalized through the phenyl ring to the electron-withdrawing nitro group. This process, known as intramolecular charge transfer (ICT), alters the energy of the electronic transitions in the molecule, typically causing a bathochromic (red) shift in the UV-Vis absorption spectrum. acs.org This shift can result in a subtle change in color, for instance from colorless to pale yellow.

Deprotonation-Induced Color Change: A more dramatic color change occurs when the receptor interacts with a sufficiently basic anion, such as fluoride or acetate. nih.govrsc.org In these cases, the interaction goes beyond hydrogen bonding and results in the complete removal of a proton from one of the urea N-H groups. This deprotonation generates a negatively charged ureide anion. The negative charge is strongly delocalized across the entire π-system of the 4-nitrophenyl ring, leading to the formation of a new, intense absorption band at a much longer wavelength. acs.orgrsc.org This large bathochromic shift causes a distinct and easily observable color change, often from colorless or pale yellow to a vibrant yellow, orange, or red. rsc.orgacs.org This strong visual response makes these compounds excellent colorimetric sensors for highly basic anions. researchgate.netscilit.com

Coordination Chemistry: 1 Butyl 3 4 Nitrophenyl Urea As a Ligand

Ligand Design Principles and Coordination Potential of the Urea (B33335) Moiety

The urea functional group is a cornerstone of ligand design due to its ability to form multiple stable hydrogen bonds and its versatile coordination capabilities. The urea moiety, -NH-C(O)-NH-, possesses two primary potential donor sites for metal coordination: the carbonyl oxygen and the two amide nitrogen atoms. Due to the delocalization of lone pairs from the nitrogen atoms into the carbonyl group, the oxygen atom is generally the most electron-rich and thus the most common coordination site in urea-type ligands.

Coordination through the carbonyl oxygen is favored as it allows the ligand to act as a neutral monodentate donor. In this mode, a decrease in the C=O stretching frequency and an increase in the C-N stretching frequency in the infrared (IR) spectrum are typically observed, indicating a weakening of the C=O double bond and a strengthening of the C-N bonds upon donation of electron density from the oxygen to the metal center. acs.org While less common, coordination can also occur through one or both of the nitrogen atoms, particularly after deprotonation of the N-H group, which would make the nitrogen a stronger Lewis base. nih.gov The presence of both N-H and C=O groups also allows 1-Butyl-3-(4-nitrophenyl)urea to act as a bridging ligand between two metal centers.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgsysrevpharm.org The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and coordination geometry of the complex.

The characterization of these complexes relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is particularly informative for determining the mode of coordination. As mentioned, a shift in the ν(C=O) and ν(C-N) bands can confirm the involvement of the urea moiety in binding to the metal ion.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Upon coordination, the chemical shifts of the N-H protons of the urea group are expected to change significantly. The protons on the butyl chain and the nitrophenyl ring will also experience shifts, providing information about the electronic environment around the metal center.

Representative Spectroscopic Data for Metal Complexation:

| Spectroscopic Technique | Free Ligand (Hypothetical ν/δ) | Coordinated Ligand (Hypothetical ν/δ) | Interpretation |

| IR Spectroscopy | ν(N-H): ~3300 cm⁻¹ | ν(N-H): ~3250 cm⁻¹ (Broadened) | Involvement of N-H in hydrogen bonding or weak interaction. |

| ν(C=O): ~1660 cm⁻¹ | ν(C=O): ~1620 cm⁻¹ (Shift to lower frequency) | Coordination via the carbonyl oxygen. | |

| ν(C-N): ~1350 cm⁻¹ | ν(C-N): ~1370 cm⁻¹ (Shift to higher frequency) | Increased double bond character of C-N upon O-coordination. | |

| ¹H NMR Spectroscopy | δ(N-H): ~8.5 ppm | δ(N-H): ~9.5 ppm (Downfield shift) | Deshielding of protons upon ligand-to-metal charge transfer. |

| δ(Aromatic H): 7.6-8.2 ppm | δ(Aromatic H): 7.7-8.4 ppm (Shifts) | Alteration of the electronic environment of the phenyl ring. |

Note: The data in this table is hypothetical and serves to illustrate the expected spectroscopic changes upon complexation, based on general principles for similar urea-based ligands.

Elucidation of Coordination Modes and Geometries

The coordination modes of this compound are dictated by the interplay of the urea functionality and its substituents. While monodentate coordination through the carbonyl oxygen is most probable, the specific geometry of the resulting complex will depend on the metal ion, its preferred coordination number, and the steric bulk of the ligands. nih.govyoutube.com For a metal ion with a coordination number of four, tetrahedral or square planar geometries are possible. For a coordination number of six, an octahedral geometry would be expected. youtube.com

Role of the Nitro Group in Coordination

The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group. This electronic effect has several implications for the coordination chemistry of the ligand. Firstly, it reduces the electron density on the entire molecule, including the primary donor site (the carbonyl oxygen), which can influence the strength of the metal-ligand bond. researchgate.net

Secondly, the oxygen atoms of the nitro group themselves can act as potential donor sites, although they are weak Lewis bases. acs.org In some cases, the nitro group might engage in "semicoordination," a weak, noncovalent interaction with the metal center. rsc.org More commonly, the nitro group can participate in the stabilization of the crystal lattice through intermolecular interactions, such as hydrogen bonding with co-ligands or solvent molecules. researchgate.net

Electronic Properties and Stability of Metal-Urea Adducts

The stability of the metal-urea adducts can be quantified by their formation constants. The strength of the metal-ligand bond will depend on several factors, including:

The nature of the metal ion: "Hard" metal ions will generally form more stable complexes with the "hard" oxygen donor of the urea group.

The electronic effects of the ligand: The electron-withdrawing nitro group may modulate the donor strength of the carbonyl oxygen.

Steric factors: The butyl group can influence the accessibility of the metal center. nih.gov

Computational and Theoretical Studies on 1 Butyl 3 4 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and properties of 1-Butyl-3-(4-nitrophenyl)urea. These calculations, often employing hybrid functionals like B3LYP with various basis sets, provide a robust framework for understanding the molecule's geometry, vibrational modes, and electronic behavior.

Optimized Geometries and Conformational Energy Landscapes

Theoretical calculations have been utilized to determine the most stable geometric structure of this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. Studies on similar phenyl-urea derivatives suggest that the urea (B33335) moiety, in conjunction with the phenyl ring, tends to be nearly planar, a feature attributed to the delocalization of π-electrons. The butyl group, being flexible, can adopt several conformations. The exploration of the conformational energy landscape helps in identifying the lowest energy conformers and understanding the rotational barriers around single bonds. For related nitrophenyl urea compounds, it has been noted that the planarity between the urea unit and the aromatic ring is crucial for molecular stability.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | ~1.25 | ||

| C-N (urea) | ~1.38 | ||

| N-C (phenyl) | ~1.42 | ||

| C-N-H | ~118-122 | ||

| C-N-C | ~125-128 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, Raman, NMR)

Vibrational frequency analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. This analysis helps in assigning the observed experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, the characteristic C=O stretching frequency of the urea group is a prominent feature in the IR spectrum. Similarly, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected in specific regions of the spectrum. Theoretical calculations on related herbicides have shown that strong intermolecular hydrogen bonding, such as N-H···O interactions, can cause a red shift in the N-H stretching wavenumber. nih.gov Furthermore, theoretical methods like the Gauge-Including Atomic Orbital (GIAO) are used to predict ¹H and ¹³C NMR chemical shifts, which are crucial for confirming the molecular structure.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Transitions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. For molecules containing a nitrophenyl group, the HOMO is typically localized on the phenylurea moiety, which acts as the electron donor, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap suggests higher reactivity and is indicative of charge transfer interactions within the molecule. researchgate.net These interactions are responsible for the electronic absorption properties, and theoretical calculations can predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, such as π → π*.

Table 2: Frontier Molecular Orbital Properties for Nitrophenyl-Urea Systems (Illustrative) (Note: Specific values for the title compound are not available. This table shows representative data.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -2.5 to -3.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface is colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carbonyl and nitro groups, identifying them as sites for electrophilic and hydrogen bonding interactions. researchgate.net Conversely, the positive potential is expected to be located around the N-H protons of the urea linkage, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netasianpubs.org This method examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. For this compound, NBO analysis would reveal significant hyperconjugative interactions, such as the charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions contribute significantly to the stability of the molecule. The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction, highlighting the most important intramolecular charge transfer pathways. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the microscopic behavior of molecules, providing insights into their movement and interactions over time. researchgate.netmdpi.com For substituted phenylureas like this compound, MD simulations can elucidate their solvation structure and dynamic properties in various solvents. Although specific MD studies focusing solely on this compound are not detailed in the available research, the established methodologies for similar compounds illustrate the potential applications.

Simulations for related urea derivatives typically involve constructing a simulation box containing the solute molecule surrounded by a large number of solvent molecules, such as water. nih.gov The system's evolution is tracked by solving Newton's laws of motion for every atom, governed by a force field that defines the intra- and intermolecular interactions. researchgate.net Key analyses in such simulations include:

Radial Distribution Functions (RDFs): These are calculated to understand the structure of the solvent around the solute molecule. For instance, RDFs can reveal the average distance and coordination number of water molecules around the urea's N-H groups (potential hydrogen bond donors) and the C=O and NO2 groups (potential hydrogen bond acceptors), providing a detailed picture of the hydration shell.

Hydrogen Bond Analysis: The dynamics of hydrogen bonds between the urea derivative and solvent molecules are monitored throughout the simulation. This analysis quantifies the strength, lifetime, and geometry of these crucial interactions, which dictate the compound's solubility and conformational stability. nih.gov Studies on similar molecules have shown that hydrogen bonding is the predominant interaction between urea derivatives and polar solvents. mdpi.com

Diffusion Coefficients: The mean square displacement (MSD) of the solute molecule is calculated over time to determine its diffusion coefficient. mdpi.com This parameter quantifies the translational mobility of the molecule within the solvent, which is influenced by its size, shape, and interactions with the surrounding medium. Simulations show that urea displacements diminish greatly as concentration increases. nih.gov

Conformational Dynamics: MD simulations can track the rotational motion and conformational changes of the molecule. nih.gov For this compound, this would involve monitoring the rotation around the C-N bonds and the flexibility of the butyl chain, which are important for its interaction with other molecules or biological receptors.

By applying these computational techniques, a comprehensive understanding of how this compound behaves in a solution can be achieved, bridging the gap between its static structure and its dynamic function.

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the Nonlinear Optical (NLO) properties of organic molecules. nih.gov Compounds like this compound, which feature a donor-π-acceptor structure (the urea and alkyl group act as donors, the phenyl ring as the π-bridge, and the nitro group as a strong acceptor), are promising candidates for NLO materials. Theoretical calculations allow for an efficient screening of their potential before undertaking complex synthesis and experimental characterization.

The prediction of NLO properties involves calculating key parameters from the molecule's response to an applied electric field:

Polarizability (α): This describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity, which is responsible for effects like second-harmonic generation (SHG).

While specific calculated values for this compound were not found, studies on structurally analogous compounds highlight the typical results. For example, a DFT study on 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govnih.govdiazino[4,5-d]pyrimidine-2,7-dione, another molecule containing nitrophenyl and urea-like moieties, reported a significant first hyperpolarizability (βo) value, indicating its NLO potential. mdpi.com It is a common practice to compare the calculated β value of a candidate molecule to that of urea, a standard reference material in NLO studies. nih.govresearchgate.net For many novel derivatives, the calculated hyperpolarizability is often several times higher than that of urea, signifying their potential as good NLO materials. nih.gov

The computational approach typically involves:

Optimization of the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set. mdpi.com

Calculation of the electronic properties, including the dipole moment, polarizability, and hyperpolarizability tensors.

Analysis of the frontier molecular orbitals (HOMO and LUMO). A small HOMO-LUMO energy gap is often correlated with higher polarizability and enhanced NLO response, as it indicates greater ease of intramolecular charge transfer from the donor to the acceptor group upon electronic excitation. mdpi.com

These theoretical predictions are crucial for rationally designing new organic materials with enhanced NLO properties for applications in optoelectronics and photonics. mdpi.com

Theoretical Assessment of Anion Binding Energies and Thermodynamic Parameters

The urea moiety is a well-established functional group for the recognition and binding of anions, primarily through the formation of hydrogen bonds with its N-H protons. Theoretical methods, especially DFT, are widely used to quantify the strength and nature of these interactions for compounds like this compound.

A detailed computational study on the closely related receptor 1,3-bis(4-nitrophenyl)urea (B30264) provides significant insight into the anion binding capabilities relevant to the target molecule. researchgate.net In that study, the binding energies and thermodynamic properties for the complexation of the receptor with a variety of anions were determined using the B3LYP/6-311+G(d,p) level of theory. researchgate.net The calculations revealed that the complexes are stabilized by two-point hydrogen-bonding interactions between the urea N-H groups and the anion. researchgate.net

The calculated binding energies demonstrate a strong dependence on the nature of the anion. researchgate.net The binding affinity for halide ions was found to decrease with increasing ionic size, following the order F⁻ > Cl⁻ > Br⁻. researchgate.net For oxygen-containing anions, the binding strength was generally higher, with a decreasing order of CH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻. researchgate.net This trend is influenced by factors such as the anion's charge density, basicity, and geometry.

The key findings from the theoretical assessment of the analogous 1,3-bis(4-nitrophenyl)urea are summarized in the table below.

| Anion Category | Anion | Binding Energy Order |

|---|---|---|

| Halide Ions | F⁻ | F⁻ > Cl⁻ > Br⁻ |

| Cl⁻ | ||

| Br⁻ | ||

| Oxygen-Containing Anions | CH₃COO⁻ (Acetate) | CH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻ |

| HCO₃⁻ (Bicarbonate) | ||

| C₆H₅COO⁻ (Benzoate) | ||

| NO₂⁻ (Nitrite) | ||

| H₂PO₄⁻ (Dihydrogen Phosphate) | ||

| NO₃⁻ (Nitrate) | ||

| HSO₄⁻ (Bisulfate) |

In addition to binding energies, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon complexation can be calculated. nih.govnih.gov These calculations help to determine whether the binding process is enthalpy- or entropy-driven. Typically, the formation of strong hydrogen bonds results in a favorable (negative) enthalpy change, which is the primary driving force for the binding of anions by urea-based receptors. nih.gov Such theoretical assessments are vital for the rational design of selective anion receptors for applications in sensing, separation, and catalysis.

Applications in Catalysis and Advanced Materials Science

1-Butyl-3-(4-nitrophenyl)urea and its Derivatives as Catalysts

The catalytic potential of this compound and its analogs stems from the ability of the urea (B33335) group to act as a hydrogen-bond donor, activating substrates and stabilizing transition states. This property is harnessed in both metal-free organocatalysis and in the design of more complex hybrid catalysts.

While specific studies detailing the use of this compound as a standalone organocatalyst are not extensively documented in the reviewed literature, the broader class of urea and thiourea derivatives is well-established in the field of organocatalysis. These compounds are known to catalyze a variety of chemical transformations by activating electrophiles through hydrogen bonding. The two N-H groups of the urea moiety can form a bidentate hydrogen bond with a Lewis basic site on a substrate molecule, such as the oxygen atom of a carbonyl group. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

The catalytic efficacy of urea derivatives is influenced by the electronic nature of the substituents on the nitrogen atoms. The presence of the electron-withdrawing 4-nitrophenyl group in this compound is expected to increase the acidity of the N-H protons, thereby enhancing its hydrogen-bonding capability and, consequently, its potential as an organocatalyst. The general mechanism for urea-catalyzed substrate activation is depicted in the table below.

Table 1: General Mechanism of Substrate Activation by Urea-Based Organocatalysts

| Step | Description |

|---|---|

| 1. Catalyst-Substrate Binding | The urea catalyst forms a hydrogen-bonded complex with the electrophilic substrate (e.g., an aldehyde or ketone). |

| 2. Substrate Activation | The formation of hydrogen bonds polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. |

| 3. Nucleophilic Attack | A nucleophile attacks the activated carbonyl carbon, leading to the formation of a new chemical bond. |

| 4. Product Release | The product dissociates from the catalyst, regenerating the free urea catalyst for the next catalytic cycle. |

Research on similar chiral mono- and bis-(thio)urea supramolecular organocatalysts has demonstrated their effectiveness in enantioselective reactions, such as the vinylogous addition of 2-trimethylsilyloxyfuran to carbonyl compounds. This underscores the potential of appropriately designed urea derivatives to serve as efficient and selective organocatalysts.

The urea functionality in this compound and its derivatives can also serve as a ligand for metal ions, enabling their incorporation into hybrid metal-organic catalysts. In these systems, the urea moiety can bind to a metal center, while the organic substituents can be tailored to influence the catalyst's solubility, stability, and steric environment.

A study on the synthesis and characterization of dinuclear metal(II) complexes with a related ligand, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, has demonstrated the ability of this class of compounds to coordinate with various metal ions, including Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), and Pt(II). These complexes were found to exhibit significant antibacterial activity, highlighting the potential of such hybrid systems in biomedical applications. The coordination of the metal ions to the urea ligand was confirmed by spectroscopic techniques.

Furthermore, the concept of incorporating urea groups into metal-organic frameworks (MOFs) has been explored to create bifunctional catalysts. In such materials, the urea groups can act as catalytic sites for hydrogen-bond-mediated reactions, while the metal nodes of the MOF can provide Lewis acidity or redox activity. This approach allows for the creation of highly active and selective heterogeneous catalysts with well-defined active sites. The integration of urea ligands into inorganic-organic hybrid materials has also been shown to enhance their performance in electrocatalytic applications, such as urea-assisted water splitting.

Table 2: Examples of Metal Complexes with Urea-Based Ligands

| Ligand | Metal Ion(s) | Application | Reference |

|---|---|---|---|

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pd(II), Pt(II) | Antibacterial agents | |

| Urea-functionalized ligands | Ni(II) | Electrocatalytic urea oxidation |

Integration into Advanced Functional Materials

The ability of this compound to participate in specific non-covalent interactions, particularly hydrogen bonding, makes it a promising candidate for the development of advanced functional materials. These materials include molecularly imprinted polymers for selective recognition, supramolecular gels with tunable properties, and functionalized thin films.

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. The urea functional group is a valuable component in the design of MIPs due to its strong hydrogen-bonding capabilities, which can be exploited for the recognition of a wide range of analytes.

While direct application of this compound in MIPs is not extensively reported, studies on closely related compounds highlight the potential of the nitrophenyl urea moiety in this context. For instance, a polymeric receptor for the enantioselective recognition of Z-glutamate was developed using 1-(4-styryl)-3-(3-nitrophenyl)urea as the host monomer. This MIP exhibited strong enantioselectivity and a color change upon binding of the guest molecule.

In another study, the interactions of 1,3-bis(4-nitrophenyl)urea (B30264) with acetate (B1210297) were investigated, demonstrating the affinity of this urea derivative for anions through hydrogen bonding. This principle has been applied in the development of MIPs for the recognition of oxyanions in both organic and aqueous media. The general process for creating a molecularly imprinted polymer using a urea-based functional monomer is outlined below.

Table 3: General Steps in the Synthesis of a Molecularly Imprinted Polymer

| Step | Description |

|---|---|

| 1. Pre-polymerization Complex Formation | The template molecule and a functional monomer (e.g., a urea derivative) form a complex through non-covalent interactions. |

| 2. Polymerization | The complex is co-polymerized with a cross-linker in the presence of a porogenic solvent to form a rigid polymer matrix. |

| 3. Template Removal | The template molecule is extracted from the polymer, leaving behind cavities with a shape and functionality complementary to the template. |

| 4. Rebinding | The MIP can selectively rebind the template molecule or structurally similar compounds from a mixture. |

These examples demonstrate the utility of the urea functional group, particularly when combined with a nitrophenyl substituent, in creating MIPs with high affinity and selectivity for target molecules.

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a supramolecular gel. Urea derivatives are a prominent class of LMWGs, as the directional and strong hydrogen bonds formed between urea groups can drive the one-dimensional self-assembly into fibers, which then entangle to form the gel network.

The self-assembly process of urea-based gelators is influenced by a delicate balance of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the 4-nitrophenyl group in this compound can contribute to the stability of the self-assembled structures through π-π stacking interactions between the aromatic rings. The butyl group, on the other hand, provides a hydrophobic component that can influence the solubility and packing of the molecules.

Table 4: Factors Influencing Supramolecular Gelation of Urea Derivatives

| Factor | Influence on Gelation |

|---|---|

| Hydrogen Bonding | The primary driving force for the self-assembly of urea molecules into fibers. |

| π-π Stacking | Aromatic substituents, such as the nitrophenyl group, can enhance the stability of the fibrous network. |

| Solvent | The choice of solvent is crucial, as it needs to solvate the gelator molecules to some extent but not so well that it prevents self-assembly. |

| Hydrophobic/Hydrophilic Balance | The balance between hydrophobic and hydrophilic parts of the molecule affects its solubility and self-assembly behavior. |

| External Stimuli | Temperature, pH, and the presence of ions can trigger the formation or dissolution of the gel. |

The ability of chiral N,N'-disubstituted urea-based organocatalysts to form stable supramolecular gels has been demonstrated, and these gels have been used as nanoreactors for chemical reactions. This highlights the potential for designing multifunctional materials based on urea derivatives that combine catalytic activity with the properties of a soft material.

The properties of this compound also suggest its potential for use in the fabrication of thin films and for the functionalization of surfaces. The urea group can form hydrogen bonds with hydroxylated surfaces, such as silicon oxide or metal oxides, allowing for the self-assembly of a monolayer or a thin film on the substrate.

The incorporation of urea into thin films has been shown to have beneficial effects in various applications. For example, the addition of urea to the precursor solution for methylammonium lead iodide perovskite thin films was found to increase the grain size and improve the crystallinity of the films. In another application, urea-modified zinc oxide thin films have been investigated as ammonia sensors.

Furthermore, the surface functionalization of resins with urea has been employed to create materials for the effective removal of toxic heavy metal ions from water. The urea groups on the surface of the resin act as binding sites for the metal ions. Similarly, urea-stabilized platinum nanoparticles have been used for the deposition of thin films of the nanoparticles on a silicon substrate.

While direct studies on the use of this compound for thin film formation or surface functionalization are limited, the established reactivity of the urea moiety suggests that this compound could be a valuable tool for modifying the properties of surfaces and for creating functional thin films for applications in electronics, sensing, and catalysis.

Conclusion and Future Research Perspectives

Synthesis and Structural Elucidation Advancements

The synthesis of unsymmetrical ureas like 1-Butyl-3-(4-nitrophenyl)urea is well-established, yet advancements continue to refine these methodologies for greater efficiency and purity. The most common synthetic route involves the reaction of an amine with an isocyanate. In this case, butylamine (B146782) is reacted with 4-nitrophenyl isocyanate.

General Synthesis Reaction:

Reactants: Butylamine and 4-Nitrophenyl isocyanate

Reaction Type: Nucleophilic addition

Description: The lone pair of electrons on the nitrogen atom of butylamine attacks the electrophilic carbon atom of the isocyanate group in 4-nitrophenyl isocyanate. This is followed by proton transfer to form the stable urea (B33335) linkage.

Alternative methods, avoiding the direct use of potentially hazardous isocyanates, have also been developed for urea synthesis. These can include the use of phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole to first form a reactive intermediate with one amine, which then reacts with the second amine. nih.gov

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms in the butyl chain, the urea linkage (N-H protons), and the aromatic ring.

Infrared (IR) Spectroscopy: Provides key information about the functional groups present. Characteristic peaks for the N-H stretching of the urea group are typically observed in the range of 3100-3300 cm⁻¹, and a strong absorption for the C=O (amide I) band is seen around 1670 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

While the specific crystal structure of this compound is not extensively detailed in the literature, studies on closely related N-aryl-N′-4-nitrophenyl ureas provide significant insight. researchgate.net These studies reveal a common feature: the formation of robust hydrogen-bonded networks. The urea group's N-H donors and C=O acceptor are pivotal in forming these supramolecular structures. Typically, these compounds form a well-known α-network (tape or ribbon motif) assembled via intermolecular N-H···O=C hydrogen bonds. researchgate.net However, the presence of the nitro group offers competing hydrogen bond acceptors, which can lead to different structural motifs where N-H donors interact with the NO₂ groups. researchgate.net

Table 1: Expected Crystallographic Interaction Patterns

| Interaction Type | Donor | Acceptor | Typical Synthon |

|---|---|---|---|

| Strong Hydrogen Bond | Urea N-H | Urea C=O | Urea Tape (α-network) |

| Competing Hydrogen Bond | Urea N-H | Nitro O | Urea-Nitro Synthon |

| Weak Interaction | Aromatic C-H | Urea C=O / Nitro O | C-H···O Interaction |

Progress in Supramolecular and Coordination Chemistry

A significant area of research for this compound and related compounds is their application in supramolecular chemistry, particularly as anion receptors. The urea functionality is an excellent hydrogen bond donor, capable of binding with various anions. The two N-H groups can form a chelate-like interaction with anions, enhancing binding affinity and selectivity.

The electron-withdrawing nature of the 4-nitrophenyl group plays a crucial role in this process. It increases the acidity of the N-H protons, making them stronger hydrogen bond donors and thus improving the anion binding capabilities of the molecule. This electronic effect is fundamental to the design of effective anion receptors. researchgate.net

Research on similar urea-based receptors has demonstrated their ability to bind anions such as halides (F⁻, Cl⁻, Br⁻) and oxoanions (CH₃COO⁻, H₂PO₄⁻). researchgate.netresearchgate.net The binding event can often be detected by a change in the spectroscopic properties of the molecule, forming the basis for colorimetric or fluorescent sensors. Upon binding, a color change can be observed, which is attributed to processes like deprotonation or changes in the electronic environment of the nitrophenyl chromophore. nih.gov

While the focus has been on anion recognition, the coordination chemistry of this compound with metal ions is less explored. Urea and its derivatives are known to coordinate with metal ions, typically through the carbonyl oxygen atom. rjpbcs.com The formation of metal complexes with this ligand could lead to novel materials with interesting catalytic or magnetic properties. The interplay between anion binding and metal coordination offers a rich field for future research, potentially leading to systems where metal complexes act as allosteric regulators of anion binding or vice versa.

Contributions from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties of molecules like this compound. DFT calculations allow for the prediction and analysis of various molecular properties that are crucial for understanding its reactivity and function. kenkyugroup.orgresearchgate.net

Key insights from computational studies on related phenyl-urea derivatives include:

Molecular Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the planarity of the urea and phenyl groups and how they influence crystal packing. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions, such as hydrogen bonding and charge delocalization from lone pairs to antibonding orbitals, which stabilize the molecule. researchgate.netresearchgate.net

Anion Binding: DFT is extensively used to model the interaction between urea-based receptors and anions. It can calculate the binding energies for different anions, helping to predict selectivity. These calculations have shown that the complexes are often formed via two-point hydrogen-bonding interactions. researchgate.net

Table 2: Computationally Derived Molecular Properties (Illustrative for similar compounds)

| Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Predicts the most stable conformation. | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT |

| Binding Energy | Quantifies the strength of interaction with anions. | DFT |

| NBO Analysis | Reveals intramolecular charge transfer and stabilization. | NBO calculations within a DFT framework |

Emerging Applications and Unexplored Frontiers for this compound Research

The unique structural features of this compound open up several avenues for application and further research.

Emerging Applications:

Colorimetric Anion Sensors: The most promising application is in the development of "naked-eye" colorimetric sensors for anions. The combination of the hydrogen-bonding urea group and the chromophoric nitrophenyl unit allows for a visual color change upon anion binding. mdpi.com This could be applied to environmental monitoring or clinical diagnostics.

Corrosion Inhibitors: Organic compounds containing heteroatoms and aromatic rings, like this compound, have the potential to act as corrosion inhibitors for metals. They can adsorb onto the metal surface, forming a protective layer that prevents corrosive processes. kenkyugroup.org

Unexplored Frontiers:

Biological Activity: While phenylurea derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors or antibacterial agents, the specific biological profile of this compound remains largely unexplored. nih.gov Its ability to interact with anions suggests it could potentially interfere with biological processes that are dependent on specific anions.